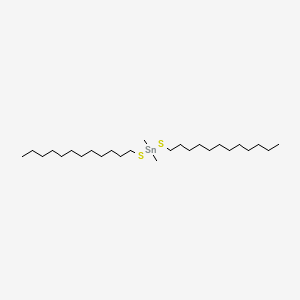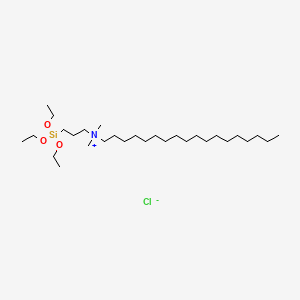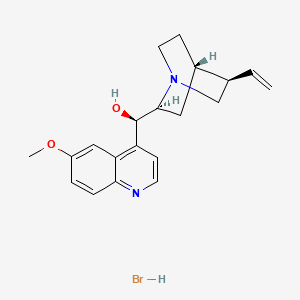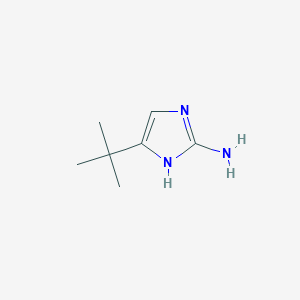![molecular formula C10H6ClN3 B1600370 4-氯咪唑并[1,2-a]喹喔啉 CAS No. 191349-69-6](/img/structure/B1600370.png)
4-氯咪唑并[1,2-a]喹喔啉
描述
4-Chloroimidazo[1,2-a]quinoxaline is a chemical compound with the molecular formula C10H6ClN3 . It is a solid substance with a molecular weight of 203.63 .
Synthesis Analysis
The synthesis of 4-Chloroimidazo[1,2-a]quinoxaline involves several innovative approaches. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines makes it easy to oxidize them to the corresponding sulfones, which are then easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives . Other methods include the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole , and the use of 1-(2-halophenyl)-1H-imidazoles in a base medium .Molecular Structure Analysis
The InChI code for 4-Chloroimidazo[1,2-a]quinoxaline is 1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H . This indicates the presence of 10 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving 4-Chloroimidazo[1,2-a]quinoxaline are complex and varied. For instance, the presence of the methylsulfanyl group in position 4 of imidazoquinoxalines allows for easy oxidation to the corresponding sulfones . These sulfones can then be easily transformed into 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .Physical And Chemical Properties Analysis
4-Chloroimidazo[1,2-a]quinoxaline is a solid substance with a molecular weight of 203.63 .科学研究应用
Anticancer Activity
4-Chloroimidazo[1,2-a]quinoxaline derivatives have shown promising results in anticancer research. They have been found to possess activity against various cancer types, including melanoma, T-lymphoma, myeloid leukemia, and colon cancer . Their potential in cancer treatment is significant due to their ability to act as antagonists of adenosine and benzodiazepine receptors A1, inhibitors of SK2, PIM, IkB kinases as well as PDE4, PDE9, PDE10A phosphodiesterases.
Neurodegenerative Diseases
These compounds are also being explored for their potential in treating neurodegenerative diseases such as Parkinson’s disease . The neuroprotective properties of 4-Chloroimidazo[1,2-a]quinoxaline make it a candidate for drug development in this field.
Anticonvulsant Properties
The anticonvulsant effects of imidazoquinoxaline derivatives make them suitable for research into treatments for seizure disorders . Their ability to modulate neurotransmitter systems could lead to new therapies for epilepsy and other convulsive conditions.
Anti-inflammatory and Antioxidant
Quinoxaline derivatives exhibit anti-inflammatory and antioxidant properties . These characteristics are beneficial in developing treatments for inflammatory diseases and in combating oxidative stress-related conditions.
Antimicrobial and Antiviral Applications
These compounds have shown effectiveness against a range of microbial and viral infections, including antibacterial, anti-TB, antimalarial, antiviral, and anti-HIV activities . This broad-spectrum antimicrobial activity is crucial for developing new medications for infectious diseases.
Synthetic Chemistry
4-Chloroimidazo[1,2-a]quinoxaline serves as a reagent in synthetic chemistry for creating biologically important condensed derivatives . Its role in new synthetic pathways is vital for pharmaceutical advancements.
安全和危害
The safety information for 4-Chloroimidazo[1,2-a]quinoxaline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and wearing protective gloves, clothing, and eye/face protection .
未来方向
Imidazo[a]quinoxalines, including 4-Chloroimidazo[1,2-a]quinoxaline, are attracting the attention of researchers due to their anticancer activity . They are also potentially attractive for creating drugs for the treatment of neurodegenerative diseases, such as Parkinson’s disease . Future research will likely focus on optimizing the bioavailability of imidazoquinoxaline derivatives without losing their intrinsic activity .
作用机制
Target of Action
4-Chloroimidazo[1,2-a]quinoxaline has been identified as a potential antifungal agent against phytopathogenic fungi . It has also shown high cytotoxic activities on melanoma cell lines . Therefore, its primary targets are the cells of these fungi and melanoma cells.
Mode of Action
The compound exerts its antifungal effects by disrupting hyphal differentiation, spore germination, and germ tube growth . This disruption inhibits the growth and proliferation of the fungi.
Biochemical Pathways
Given its impact on hyphal differentiation, spore germination, and germ tube growth, it likely affects the pathways related to these processes in fungi . In melanoma cells, it may interfere with the pathways related to cell proliferation and survival .
Pharmacokinetics
The presence of an amino acid in some derivatives of this compound has been shown to significantly enhance water solubility, which could improve its bioavailability .
Result of Action
The result of the action of 4-Chloroimidazo[1,2-a]quinoxaline is the inhibition of growth and proliferation of targeted fungi and melanoma cells . This leads to a decrease in the spread of these organisms and cells, potentially controlling the spread of fungal infections and melanoma.
属性
IUPAC Name |
4-chloroimidazo[1,2-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-10-12-5-6-14(10)8-4-2-1-3-7(8)13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNAIJUDTQWFSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NC=CN23)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444706 | |
| Record name | 4-chloroimidazo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroimidazo[1,2-a]quinoxaline | |
CAS RN |
191349-69-6 | |
| Record name | 4-chloroimidazo[1,2-a]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1600289.png)






![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)

![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)
![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)

